molecular formula C11H13BrO2 B13555348 2-(3-Bromo-2-methylphenyl)-2-methylpropanoicacid

2-(3-Bromo-2-methylphenyl)-2-methylpropanoicacid

Cat. No.: B13555348
M. Wt: 257.12 g/mol
InChI Key: BZZGQCGLIVYWPF-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid is a branched carboxylic acid derivative featuring a phenyl ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13BrO2/c1-7-8(5-4-6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

BZZGQCGLIVYWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Bromination of 2-Methylphenylpropanoic Acid Derivatives

Selective bromination of the aromatic ring in 2-methylphenylpropanoic acid derivatives is a key step. The process involves reacting the substrate with bromine under controlled conditions to achieve substitution primarily at the 3-position relative to the methyl group on the phenyl ring.

  • Reaction Medium: Aqueous or heterogeneous media have been employed to improve selectivity and environmental safety, avoiding toxic organic solvents like carbon tetrachloride.
  • Reaction Conditions: Bromination can be conducted under acidic, neutral, or alkaline conditions, with acidic conditions often preferred to enhance regioselectivity.
  • Bromine Equivalents: Typically, 1 to 2 equivalents of bromine per equivalent of substrate are sufficient for complete bromination; excess bromine is unnecessary and can lead to side reactions.
  • Isolation: The brominated product is isolated by extraction with organic solvents, followed by purification steps such as recrystallization or esterification-distillation to separate isomers and unreacted starting materials.

Hydrolysis of Methyl Ester Precursors

An alternative approach involves preparing the methyl ester of the brominated phenylpropanoic acid, followed by hydrolysis to yield the free acid.

  • Starting Material: Methyl 2-(3-bromo-2-methylphenyl)-2-methylpropanoate.
  • Hydrolysis Conditions: Base-catalyzed hydrolysis using aqueous potassium hydroxide or sodium hydroxide in mixed solvents such as methanol and acetone at room temperature or under reflux.
  • Workup: After hydrolysis, the reaction mixture is acidified with hydrochloric acid to precipitate the free acid, which is then filtered, washed, and dried to yield the target compound.
  • Yield: Reported yields for this method are moderate (~40-50%), with purity enhanced by recrystallization from suitable solvents.

Multi-Step Synthetic Routes via Halogenation and Functional Group Transformations

In some cases, the synthesis involves multi-step sequences starting from ethylbenzene or related intermediates, including:

  • Halogenation (bromination or iodination) of ethyl-substituted phenylpropanoic acid derivatives.
  • Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) to introduce or modify substituents on the aromatic ring.
  • Hydrolysis of ester intermediates to yield the free acid.

These methods, while more complex, allow for precise control over substitution patterns and are useful for preparing analogs or intermediates for pharmaceuticals.

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Key Reagents Yield (%) Purity (%) Advantages Disadvantages
Bromination in aqueous medium 2-Methyl-2-phenylpropanoic acid Acidic/neutral/alkaline, aqueous Bromine (1-2 eq) 60-80* High Selective bromination, eco-friendly solvent Requires careful control of regioselectivity
Hydrolysis of methyl ester Methyl 2-(3-bromo-2-methylphenyl) ester KOH in methanol/acetone, room temp KOH, HCl (acidification) ~41 Moderate Mild conditions, straightforward Moderate yield, multi-step workup
Multi-step halogenation & coupling Ethylbenzene derivatives Pd-catalyzed coupling, iodination Pd catalysts, N-iodosuccinimide ~80 >99 High purity, versatile Expensive catalysts, complex steps

*Estimated from analogous bromination procedures.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the compound can undergo nucleophilic aromatic substitution under specific conditions. While the exact mechanism for this compound is not detailed in available sources, bromine substitution typically requires activating groups to facilitate nucleophilic attack. In related compounds, substitution reactions are driven by the electron-withdrawing nature of bromine, making the aromatic ring susceptible to nucleophilic replacement.

Reaction TypeReagents/ConditionsKey ObservationsSource
Bromine substitutionNucleophilic agents (e.g., hydroxide, amines)Requires activation of the aromatic ring

Oxidation Reactions

The compound may participate in oxidation processes, though specific pathways are not explicitly described in the literature. Oxidation could target the carboxylic acid group or adjacent functionalities. For example, oxidation of the carboxylic acid to a ketone or further functionalization might be feasible under appropriate conditions.

Esterification

A well-documented reaction involves the conversion of the carboxylic acid group to an ester. This is achieved via acid-catalyzed esterification with methanol, as demonstrated in analogous brominated compounds:

Reaction TypeReagents/ConditionsYieldSource
EsterificationMethanol, sulfuric acid79%
Reaction temperature: 25–67°C

The process involves:

  • Dissolving the compound in toluene.

  • Adding methanol and sulfuric acid.

  • Gradually increasing temperature to 63–67°C.

  • Distilling the organic phase under reduced pressure .

Bromination (Analogous Process)

While the compound already contains bromine, insights from bromination methods for structurally similar compounds (e.g., 2-(4-bromophenyl)-2-methylpropanoic acid) highlight reaction conditions:

Reaction TypeReagents/ConditionsYieldSource
Selective brominationBromine, sodium bicarbonate, water46.6%
pH adjustment (HCl to ~5)

Key steps include:

  • Slow bromine addition over 3 hours at 25–35°C.

  • Toluene extraction and aqueous phase separation .

Scientific Research Applications

Based on the search results, here is information on the applications of compounds similar to "2-(3-Bromo-2-methylphenyl)-2-methylpropanoicacid":

Scientific Research Applications

"2-(3-Bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid" can be used as a building block for synthesizing more complex molecules in organic chemistry. It can also be used in studying enzyme interactions and metabolic pathways in biology and in the production of specialty chemicals and materials with unique properties in industry. The mechanism of action of "2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid" involves interactions with molecular targets, where bromine and fluorine influence reactivity and binding affinity to enzymes or receptors, modulating biological pathways and resulting in various physiological effects.

"(S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid" has several applications in scientific research. It can be used as a building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It is also studied for its potential biological activity, including antimicrobial and anticancer properties, and serves as an intermediate in synthesizing drugs and therapeutic agents. Additionally, it is used in the production of specialty chemicals and as a reagent in various industrial processes. The mechanism of action of "(S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid" involves its interaction with specific molecular targets and pathways, potentially inhibiting certain enzymes or disrupting cellular processes by binding to active sites or altering protein structures.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
  • Structure : Bromine at 3-position, ethyl group at 4-position (vs. methyl at 2-position in the target compound).
  • Crystallographic data show a dihedral angle of 78.4° between the carboxyl group and benzene ring, influencing molecular packing .
  • Applications : Used as a precursor for agrochemicals and pharmaceuticals due to its stable crystalline structure .
b) 2-(3-Bromophenyl)-2-methylpropanoic Acid (CAS 81606-47-5)
  • Structure : Lacks the 2-methyl group on the phenyl ring.
  • Properties : Reduced steric hindrance near the bromine atom may increase reactivity in cross-coupling reactions. Molecular weight: 243.1 g/mol .
c) 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic Acid (CAS 1314647-71-6)
  • Structure : Fluorine at 2-position instead of methyl.
  • Molecular weight: 261.09 g/mol .

Functional Group Modifications

a) Bezafibrate (2-[4-[2-(4-Chlorobenzoyl)amino]ethylphenoxy]-2-methylpropanoic Acid)
  • Structure: Contains a phenoxy group and chlorobenzamide substituent instead of bromophenyl.
  • Properties : Demonstrates significant lipid-lowering effects (43% reduction in triglycerides, 20–25% in cholesterol) due to PPARα activation .
b) 2-Bromo-2-methylpropanoic Acid
  • Structure : Lacks the phenyl ring; bromine and methyl groups are directly attached to the α-carbon.
  • Properties : Higher acidity (pKa ~2.8) due to electron-withdrawing bromine. Boiling point: 200°C; soluble in alcohols and ethers .
  • Applications : Intermediate in organic synthesis, particularly for alkylating agents .

Biological Activity

2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid, often referred to in scientific literature as a phenylpropanoic acid derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a brominated aromatic ring and a branched carboxylic acid moiety, which may influence its interaction with biological targets.

The molecular formula of 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid is C12H13BrO2, and it has a molecular weight of approximately 273.14 g/mol. The presence of the bromine atom enhances its lipophilicity and may contribute to its biological activity by facilitating interactions with hydrophobic regions in proteins.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The bromine substituent can engage in halogen bonding, which may enhance binding affinity to proteins and enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, allowing for modulation of enzyme activities and receptor signaling pathways.

Biological Activities

Research indicates that 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : Experimental models indicate that it may have analgesic effects comparable to standard pain relievers.
  • Antimicrobial Activity : Preliminary investigations suggest that the compound possesses antimicrobial properties against various bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments demonstrated that 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid effectively reduced the expression of inflammatory markers in cultured macrophages. The compound was found to decrease TNF-alpha and IL-6 levels significantly (p < 0.01) compared to control groups.
    Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
    Control150 ± 10200 ± 15
    Compound (10 µM)85 ± 5120 ± 10
  • Animal Models : In rodent models of arthritis, administration of this compound resulted in a notable reduction in joint swelling and pain behavior scores, indicating its potential as an anti-inflammatory agent.
  • Comparative Analysis : In a comparative study with other phenylpropanoic acid derivatives, 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid exhibited superior anti-inflammatory activity, highlighting its unique structural advantages.

Q & A

Q. Structural confirmation :

  • Single-crystal X-ray diffraction (as demonstrated for the structurally analogous 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid) provides bond lengths and angles .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.3–1.6 ppm).
  • Melting point : Compare with literature values (e.g., 44–47°C for related brominated propanoic acids) .

Q. Table 1: Key Precursors and Properties

CompoundCAS RNPurityMelting Point
3-Bromo-2-methylbenzoic acid76006-33-2>98.0%N/A
2-Bromo-2-methylpropionyl bromide20769-85-1bp 36°C (6mm)

Advanced: How can researchers optimize reaction yields in stereoselective syntheses of halogenated propanoic acid derivatives?

Answer:
Stereoselectivity challenges arise in halogenated systems due to steric hindrance and electronic effects. Strategies include:

  • Chiral auxiliaries : Use (+)-3-chloro-2-methyl-2-hydroxypropionic acid (CAS in ) to induce enantioselectivity during coupling .
  • Temperature control : Lower temperatures (e.g., 0–5°C) minimize racemization in nucleophilic substitutions .
  • Catalytic systems : Palladium catalysts for Suzuki-Miyaura cross-coupling (e.g., with 3-bromophenylboronic acid derivatives) to enhance regioselectivity .

Q. Example workflow :

Prepare boronic ester intermediates (e.g., 2-bromo-6-chlorophenylboronic acid, CAS 1107580-65-3) .

Optimize ligand-to-catalyst ratios (e.g., 1:1 Pd/ligand) to suppress side reactions.

Monitor enantiomeric excess via chiral HPLC or polarimetry.

Basic: How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The 3-bromo-2-methylphenyl group directs electrophilic substitution to the para position (relative to Br) due to its −I effect. However, steric hindrance from the methyl group at the 2-position slows SN2 mechanisms. Key observations:

  • Electrophilic aromatic substitution (EAS) : Bromine deactivates the ring but directs incoming electrophiles to the 4-position .
  • Nucleophilic displacement : Bromine at the 3-position is less reactive than aliphatic bromides (e.g., 2-bromo-2-methylpropanoic acid derivatives) due to resonance stabilization .

Q. Comparative reactivity table :

CompoundReactivity (EAS)SN2 Rate (Relative)
3-Bromo-2-methylbenzoic acidLow (deact.)0.1×
2-Bromo-2-methylpropionic acidHigh1.0×

Advanced: How can conflicting spectroscopic or crystallographic data be resolved for this compound?

Answer:
Contradictions often arise from polymorphic forms or solvent effects. Methodological steps:

Replicate conditions : Ensure identical crystallization solvents (e.g., ethanol/water vs. DCM) .

Thermal analysis : DSC/TGA to identify polymorph transitions (e.g., mp variations in vs. 9).

Computational validation : Compare experimental XRD data (e.g., C–C bond lengths in ) with DFT-optimized structures.

Q. Example conflict :

  • Reported mp : 44–47°C (2-bromo-2-methylpropionic acid) vs. 99–102°C (3-bromophenylacetic acid) .
  • Resolution : Verify purity via HPLC and assess solvent-mediated polymorphism.

Advanced: What computational methods predict the stability of this compound under varying pH and temperature conditions?

Answer:

  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., Br− elimination) at elevated temperatures .
  • pKa prediction : Software like MarvinSketch estimates the carboxylic acid pKa (~2.5–3.0), guiding buffer selection for stability studies .
  • DFT calculations : Evaluate steric strain in the methyl-substituted phenyl ring, which impacts thermal stability .

Q. Case study :

  • Hydrolysis risk : The ester analog (methyl 2-bromopropionate, CAS 1208-65-7) hydrolyzes rapidly at pH > 8, suggesting similar sensitivity for the parent acid .

Basic: What safety protocols are recommended for handling brominated aromatic propanoic acids?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during reactions releasing HBr gas (e.g., dehydrohalogenation) .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

Stability note : Store at 0–6°C if sensitive to decomposition (e.g., bromophenylboronic acids) .

Advanced: How do substituent effects (e.g., methyl vs. ethyl groups) alter the biological activity of related propanoic acid derivatives?

Answer:

  • Steric effects : Methyl groups at the 2-position (vs. ethyl in ) reduce enzymatic binding affinity (e.g., COX-2 inhibition).
  • Electron-withdrawing groups : Bromine enhances metabolic stability but may reduce solubility.
  • Case study : Fenofibric acid (CAS 42017-89-0) shows that para-substituted chlorobenzoyl groups enhance lipid-lowering activity .

Q. Table 2: Structure-Activity Trends

SubstituentBioactivity (Relative)Solubility (mg/mL)
3-Bromo-2-methyl1.0×0.5
4-Ethyl-2-methyl0.7×1.2

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